molecular formula C22H18N4O5S B11394871 7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11394871
M. Wt: 450.5 g/mol
InChI Key: UFAJOBIVGWIRGX-UHFFFAOYSA-N
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Description

7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a chromene core, a sulfamoyl group, and a pyrimidinyl moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the chromene derivative with a suitable sulfonamide reagent, such as sulfamoyl chloride, in the presence of a base like triethylamine.

    Attachment of the Pyrimidinyl Moiety: The final step involves the coupling of the sulfamoyl-chromene intermediate with a pyrimidinyl derivative, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of green solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research and infectious diseases.

    Medicine: The compound shows promise as a therapeutic agent due to its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell proliferation and signal transduction, which are essential for the growth and survival of cancer cells and pathogens.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with a similar chromene core, such as coumarins, are known for their anticoagulant and anticancer properties.

    Pyrimidine Derivatives: Compounds containing the pyrimidine moiety, such as 5-fluorouracil, are widely used as chemotherapeutic agents.

    Sulfonamide Derivatives: Sulfonamides, like sulfamethoxazole, are well-known for their antibacterial activity.

Uniqueness

The uniqueness of 7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide lies in its combination of the chromene, pyrimidine, and sulfamoyl groups, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific and therapeutic applications.

Properties

Molecular Formula

C22H18N4O5S

Molecular Weight

450.5 g/mol

IUPAC Name

7-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H18N4O5S/c1-13-3-8-17-18(27)12-20(31-19(17)11-13)21(28)25-15-4-6-16(7-5-15)32(29,30)26-22-23-10-9-14(2)24-22/h3-12H,1-2H3,(H,25,28)(H,23,24,26)

InChI Key

UFAJOBIVGWIRGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C

Origin of Product

United States

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